6-Nitronaphthalen-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3229-88-7 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
6-nitronaphthalen-1-amine |
InChI |
InChI=1S/C10H8N2O2/c11-10-3-1-2-7-6-8(12(13)14)4-5-9(7)10/h1-6H,11H2 |
InChI Key |
OJYQYDTYUWXLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches to 6-Nitronaphthalen-1-amine and its Derivatives
The synthesis of this compound, also known as 5-nitro-1-naphthylamine, is strategically accomplished by the partial reduction of 1,5-dinitronaphthalene (B40199). This approach is favored due to the accessibility of the dinitro precursor. Alternatively, methods involving the oxidation of an amino group on a naphthalene (B1677914) derivative can be employed, though this route is less common.
Reduction of Nitro-Substituted Naphthalene Precursors
The selective reduction of one nitro group in a dinitronaphthalene compound is a cornerstone for synthesizing nitro-amino naphthalenes. The key challenge lies in controlling the reaction to prevent further reduction to the diaminonaphthalene product. daneshyari.com The starting material for producing this compound through this route is typically 1,5-dinitronaphthalene.
Catalytic hydrogenation offers a clean and efficient method for the reduction of nitro groups. The choice of catalyst, solvent, and reaction conditions is critical for achieving high selectivity for the mono-reduced product.
Catalytic Hydrogenation: Noble metal catalysts such as Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C) are widely utilized for the hydrogenation of dinitronaphthalenes. daneshyari.comjustia.com Non-noble metal catalysts, particularly those based on nickel, have also been developed as a more economical alternative. daneshyari.comnortheastern.edu For instance, carbon nanotube-supported nickel (Ni/CNTs) catalysts have demonstrated high activity and selectivity under mild conditions. daneshyari.com The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) or toluene (B28343) under a hydrogen atmosphere. daneshyari.comjustia.com Controlling the hydrogen pressure and temperature is crucial to stop the reaction at the mono-amino stage. For example, hydrogenation of 1,5-dinitronaphthalene using a 1% Pt/C catalyst in toluene at 50°C and 10 bars of hydrogen pressure has been reported. justia.com Another patented method describes using a 5% Pd/C catalyst in a solvent such as aniline (B41778) or ethanol (B145695) at temperatures between 80-120°C and pressures of 0.1-1.5 MPa. google.com
| Catalyst System | Precursor | Conditions | Product | Reference |
| Ni/CNTs | 1,5-Dinitronaphthalene | 0.6 MPa H₂, 393 K, DMF | 1,5-Diaminonaphthalene (high selectivity) | daneshyari.com |
| 1% Pt/C | 1,5-Dinitronaphthalene | 10 bars H₂, 50°C, Toluene | Diaminonaphthalene | justia.com |
| 5% Pd/C | 1,5-Dinitronaphthalene | 0.1-1.5 MPa H₂, 80-120°C, Aniline/Ethanol | 1,5-Diaminonaphthalene | google.com |
Note: While the primary products in these examples are often the fully reduced diaminonaphthalenes, careful control of reaction time and stoichiometry can favor the formation of the mono-reduced this compound.
Transfer Hydrogenation: Transfer hydrogenation represents a safer alternative to using gaseous hydrogen. This method utilizes a hydrogen donor molecule in the presence of a catalyst. Ammonium (B1175870) formate (B1220265) is a common hydrogen donor, which decomposes into hydrogen, carbon dioxide, and ammonia (B1221849) in the presence of a catalyst like Pd/C. mdpi.com This technique has been successfully applied to a wide range of aromatic nitro compounds, tolerating various functional groups. mdpi.comfrontiersin.org The reactions are often performed in solvents like methanol (B129727) or tetrahydrofuran (B95107) (THF). mdpi.comfrontiersin.org For example, the transfer hydrogenation of nitroarenes has been demonstrated using a mesoporous N-stabilized Co-Zn/C catalyst with formic acid as the hydrogen source. frontiersin.org Magnetically recoverable palladium nanoparticles on superparamagnetic iron oxide nanoparticles (Pd@SPIONs) have also been used as catalysts. nih.gov
| Catalyst System | Hydrogen Donor | Substrate Class | Conditions | Product Class | Reference |
| Pd/C | Ammonium Formate | Aromatic Nitro Compounds | Solid-state mechanochemical milling | Aromatic Amines | mdpi.com |
| Co-Zn/N-C | Formic Acid | Nitroarenes | 100°C, 6 h, THF | Anilines | frontiersin.org |
| CuNPs/Celite | Ethylene Glycol (EG) | Nitroarenes | 130°C, Continuous Flow | Anilines | acs.org |
Classical chemical reduction methods often employ metals in acidic or neutral media. While catalytic methods are often preferred for industrial applications, metal-based reductions are valuable in laboratory-scale synthesis. The traditional method for producing diaminonaphthalenes often involved using iron powder in an acidic medium, a process that generates significant metal waste. google.com
Zinc dust in the presence of an ammonium chloride solution provides a mild and efficient system for the reduction of carbonyl compounds and can be adapted for nitro group reductions. sciencemadness.org The reaction proceeds by adding zinc dust and an aqueous ammonium chloride solution to the substrate dissolved in a solvent like THF. sciencemadness.org This method is known for its chemoselectivity. By carefully controlling the stoichiometry and reaction conditions, it is possible to selectively reduce one nitro group of 1,5-dinitronaphthalene. Other systems, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also classical reagents for the reduction of aromatic nitro compounds. The "direct route" of reduction is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. unimi.it
Oxidation of Amino-Naphthalene Derivatives to Nitro Compounds
An alternative synthetic strategy involves the oxidation of an amino group on a naphthalene ring to a nitro group. This approach is less common for preparing this compound directly but is a fundamental transformation in organic synthesis. mdpi.com The starting material would typically be Naphthalen-1-amine or a derivative where other positions are protected. The challenge is to control the oxidation to avoid side reactions or over-oxidation.
Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are powerful oxidants capable of converting primary aromatic amines into nitroarenes. mdpi.com The reaction is typically performed in a suitable solvent like 1,2-dichloroethane. mdpi.com This method is effective for both electron-rich and electron-poor anilines and is not highly sensitive to steric hindrance. mdpi.com The oxidation of an amino-naphthalene, such as 1-naphthylamine (B1663977), with m-CPBA would be expected to yield the corresponding nitronaphthalene. In the context of synthesizing this compound, one would need to start with a precursor like 1,6-diaminonaphthalene (B3253516) and selectively oxidize the amino group at the 6-position, which would require a protective group strategy for the more reactive 1-amino group.
| Oxidant | Substrate Class | Conditions | Product Class | Reference |
| m-CPBA | Aromatic Amines (Anilines) | 1,2-dichloroethane | Nitroarenes | mdpi.com |
| Dimethyldioxirane (B1199080) (from Oxone®) | Aromatic & Aliphatic Amines | Acetone (B3395972)/Water | Nitroarenes & Nitroalkanes | mdpi.com |
| Aspartyl Peptide / H₂O₂ / DIC | Indoles | CHCl₃ | Hydroxy-indolenines | nih.gov |
Hydrogen peroxide (H₂O₂) is an environmentally benign oxidant, but its use often requires catalytic activation to be effective for oxidizing amines. researchgate.net Various catalytic systems have been developed for this purpose. For instance, titanium silicalite-1 (TS-1) catalyst in combination with H₂O₂ has shown remarkable activity and selectivity in the oxidation of arylamines. researchgate.net Depending on the substrate and conditions, products such as azoxybenzenes or nitro compounds can be obtained. researchgate.net Another approach involves using poly(bis-1,2-diphenylene) diselenide as a catalyst to activate H₂O₂ for the oxidation of naphthalene derivatives. researchgate.net While these systems are primarily reported for other substrates, the principles could be adapted for the oxidation of an amino-naphthalene to a nitro-amino-naphthalene derivative. researchgate.netresearchgate.net
Applications of Dioxiranes and Other Oxidizing Agents
The conversion of an amino group to a nitro group is a critical transformation in the synthesis of nitroaromatic compounds. This can be achieved through direct oxidation, employing powerful oxidizing agents.
Among the most effective reagents for this purpose are dioxiranes, particularly dimethyldioxirane (DMD). In 1986, Murray et al. demonstrated a rapid and efficient synthesis of nitro compounds by oxidizing the corresponding anilines with DMD mdpi.com. Solutions of DMD are typically prepared in acetone using Oxone® as the primary oxidant mdpi.com. This method is notable for its applicability to both aromatic and aliphatic amines, often providing high yields mdpi.com. The oxidation of anilines to nitroarenes has also been accomplished using DMD generated in situ under phase-transfer conditions mdpi.com.
Beyond dioxiranes, a variety of other oxidizing agents have been employed. Peroxyacids are widely used for the conversion of amines to their corresponding nitro derivatives. mdpi.comresearchgate.net Specifically, meta-chloroperbenzoic acid (m-CPBA) has been successfully used for the oxidation of a broad range of aromatic amines into nitroarenes. mdpi.comresearchgate.net Other reagents such as sodium perborate, often in the presence of a phase transfer catalyst like cetyltrimethylammonium bromide (CTAB), have been used for the oxidative conversion of electron-rich anilines. mdpi.com
Table 1: Selected Oxidizing Agents for Amine to Nitro Group Conversion
| Oxidizing Agent | Typical Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Dimethyldioxirane (DMD) | Acetone solution, often generated in situ from Oxone® | Aromatic and aliphatic amines | mdpi.com |
| m-Chloroperbenzoic Acid (m-CPBA) | 1,2-dichloroethane, room temperature | Broad range of aromatic amines | mdpi.comresearchgate.net |
| Sodium Perborate (NaBO₃·4H₂O) | Micellar media with a phase transfer catalyst (e.g., CTAB) | Electron-rich anilines | mdpi.com |
| Peracetic Acid | Generated in situ from acetic acid and H₂O₂ | Various substituted anilines | researchgate.net |
Transition Metal-Catalyzed Oxidations (e.g., Tungsten, Chromium, Molybdenum Systems)
Transition metal catalysis offers a versatile and efficient pathway for the oxidation of amines. Systems based on tungsten, chromium, and molybdenum have been investigated for their catalytic activity in these transformations.
Tungsten Systems: Tungsten-based catalysts are effective in promoting the oxidation of anilines. For instance, peroxotungstophosphate, prepared from tungstophosphoric acid and hydrogen peroxide, can catalyze the reaction. mdpi.com The reaction temperature is a critical parameter for selectivity; high temperatures favor the formation of nitroarenes, whereas room temperature conditions may yield nitroso derivatives as the primary product. mdpi.com The catalytic cycle in these systems often involves low-valent tungsten, which can undergo redox reactions such as oxidative addition and reductive elimination. nih.govchemrxiv.org Tungsten oxide materials themselves possess suitable redox and adsorption properties for surface reactions and catalysis. mdpi.com
Chromium Systems: Chromium(VI) complexes are well-known for their potent oxidizing properties in organic chemistry. researchgate.net While often used in stoichiometric amounts, catalytic systems have also been developed. For example, chromium complexes have been shown to catalyze the alkylation of amines by alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which involves catalytic dehydrogenation and hydrogenation steps. nih.gov This demonstrates the capacity of chromium to mediate redox cycles applicable to oxidation reactions.
Molybdenum Systems: Molybdenum-based catalysts are particularly effective for the oxidation of arylamines. The use of ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) with hydrogen peroxide can efficiently convert arylamines to nitroarenes. mdpi.com Molybdenum oxides like MoO₃ are used in various industrial refining processes due to their redox characteristics and thermal stability. lidsen.com Molybdenum complexes have also been used to catalyze the oxidation of alcohols with reagents like sodium percarbonate, showcasing their versatility in oxidation catalysis. organic-chemistry.org
Table 2: Comparison of Transition Metal Systems for Catalytic Oxidation of Amines
| Metal System | Typical Catalyst | Oxidant | Key Features | Reference |
|---|---|---|---|---|
| Tungsten | Peroxotungstophosphate | Hydrogen Peroxide (H₂O₂) | Temperature-dependent selectivity (nitro vs. nitroso); involves W(0)/W(II) redox cycles. | mdpi.comnih.gov |
| Chromium | Cr(VI) complexes | Various | Powerful oxidizing capability; catalytic cycles can involve (de)hydrogenation. | researchgate.netnih.gov |
| Molybdenum | Ammonium Heptamolybdate | Hydrogen Peroxide (H₂O₂) | Efficient for converting arylamines to nitroarenes. | mdpi.com |
Mechanistic Insights into Oxidative Amination to Nitration
The oxidation of a primary aromatic amine to a nitro group is generally understood to be a stepwise process. The reaction mechanism typically begins with the oxidation of the amine to the corresponding N-hydroxylamine derivative. This intermediate is then further oxidized to a nitroso compound. The final step involves the oxidation of the nitroso intermediate to the final nitro product. mdpi.com
A proposed catalytic cycle for metal-catalyzed oxidations suggests that an active metal-oxo species initiates the process. mdpi.com This species oxidizes the amine, is subsequently regenerated by a terminal oxidant like hydrogen peroxide, and re-enters the catalytic cycle. mdpi.com Insights from related reactions, such as the oxidative dehydrogenation of amines to nitriles, also point to the formation of imine intermediates and the importance of the catalyst's ability to facilitate electron transfer. rsc.org
Furthermore, studies on the reverse reaction, denitrative coupling, where a C-NO₂ bond is functionalized, propose mechanisms involving an oxidative addition of the nitroarene to a low-valent metal center (e.g., Pd(0)). acs.org This is followed by nucleophilic displacement and reductive elimination, highlighting the fundamental organometallic steps that can be involved in transformations at the C-N bond. acs.org
Multi-Step Synthesis and Convergent Methodologies
The synthesis of specifically substituted naphthalenes like this compound requires careful strategic planning due to the directing effects of the substituents. The amino group is a strong activating ortho-, para-director, while the nitro group is a strong deactivating meta-director. The order in which these groups are introduced or modified is therefore crucial for achieving the desired isomer. libretexts.org
A common strategy involves starting with a naphthalene derivative that already possesses one of the functional groups or a precursor. For example, a plausible route could involve the nitration of an N-acyl-naphthalenamine. This approach is exemplified by the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, which was prepared from 2-acetyl-6-aminonaphthalene through a two-step process of acetylation followed by nitration. iucr.orgresearchgate.net The initial acetylation protects the amino group and modifies its directing effect, allowing for more controlled nitration at a different position on the naphthalene ring.
Another approach could start from a dinitronaphthalene derivative. For instance, the synthesis of 1-nitronaphthalene (B515781) has been achieved from 1,5-dinitronaphthalene by first performing a selective reduction of one nitro group to an amine, yielding 5-nitronaphthylamine, which is then deaminated. internationalscholarsjournals.com This highlights how selective reduction and subsequent functional group interconversion are key tactics in multi-step syntheses of complex aromatic compounds. libretexts.orginternationalscholarsjournals.com Such multi-step reactions are foundational for constructing complex molecules where direct functionalization is not regiochemically feasible. evitachem.com
Scalable Synthetic Considerations for Specialized Applications
Transitioning a synthetic route from a laboratory setting to industrial-scale production for specialized applications introduces significant challenges. For complex multi-step syntheses, particularly in aromatic chemistry, scalability requires robust and economically viable processes.
Industrial-scale production often employs more complex procedures that may involve high temperatures and pressures, necessitating specialized equipment like sealed steel-bomb reactors. For example, the industrial synthesis of a related aminonaphthalene derivative involves heating reactants to approximately 140°C for extended periods, such as 96 hours. These conditions, while effective, present challenges in terms of energy consumption and capital investment in high-pressure equipment.
Purification at a large scale is another critical consideration. While laboratory syntheses might rely on standard flash-column chromatography, industrial processes require more scalable purification methods, which can add complexity and cost.
Economic viability is paramount. A significant portion of total production expenses, often as high as 60%, can be attributed to the cost of raw materials, with catalysts accounting for another substantial portion. For many specialty chemicals, batch processes remain the dominant mode of production, although continuous-flow systems are increasingly investigated for their potential to offer higher throughput and consistency.
Reactivity and Mechanistic Organic Chemistry
Electrophilic Aromatic Substitution Reactions of Naphthalene (B1677914) Systems Bearing Nitro and Amine Functionalities
The orientation of further electrophilic substitution on the 6-Nitronaphthalen-1-amine ring is a complex interplay of the directing effects of the existing substituents. The amino group at the C-1 position is a powerful activating group and is ortho, para-directing. In the context of the naphthalene ring, this means it directs incoming electrophiles primarily to the C-2 and C-4 positions. Conversely, the nitro group at the C-6 position is a strong deactivating group and is meta-directing, which in this case would direct incoming groups to the C-5 and C-7 positions relative to itself.
Given the strong activating nature of the amino group, it will predominantly control the position of the next electrophilic attack. Therefore, electrophiles are expected to substitute at the positions ortho or para to the amino group. The C-4 position is sterically more accessible than the C-2 position. The nitro group, being a deactivating group, will disfavor substitution on the ring to which it is attached. Aromatic nitration, for instance, is a typical electrophilic aromatic substitution where a nitro group is introduced onto an aromatic ring. jmaterenvironsci.commasterorganicchemistry.com The reaction is generally carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com
In the case of this compound, the amino group strongly activates the ring it is on, making it more susceptible to electrophilic attack than the ring bearing the nitro group. Therefore, substitution is anticipated to occur on the same ring as the amino group. Between the available ortho (C-2) and para (C-4) positions, the C-4 position is generally favored due to reduced steric hindrance. However, the specific reaction conditions and the nature of the electrophile can influence the regioselectivity. For instance, in anilines, controlling the high reactivity of the aromatic amine can be a challenge, and protection of the amino group via acetylation is a common strategy to moderate its activating effect and achieve monosubstitution. byjus.com
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in a variety of reactions.
The amino group of this compound can be readily acylated to form the corresponding amide. A common method for this transformation is the reaction with an acid anhydride (B1165640), such as acetic anhydride, often in the presence of a base or in an acidic medium. researchgate.netsemanticscholar.orgyoutube.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the anhydride, followed by the elimination of a carboxylate ion. This reaction is a widely used method for protecting the amino group in multi-step syntheses. semanticscholar.org For example, the acetylation of 4-nitro-1-naphthylamine (B40213) with acetic anhydride in a mixture of ethanol (B145695) and glacial acetic acid under reflux conditions yields N-(4-nitronaphthalen-1-yl)acetamide in good yields (70-75%). A similar procedure would be expected to be effective for the acylation of this compound.
Table 1: General Conditions for Acylation of Aromatic Amines
| Acylating Agent | Solvent(s) | Catalyst/Additive | General Conditions |
| Acetic Anhydride | Ethanol, Glacial Acetic Acid | None | Reflux |
| Acetic Anhydride | Aqueous Medium | Sodium Bicarbonate | Room Temperature |
| Acetyl Chloride | Organic Solvent (e.g., DCM) | Base (e.g., Pyridine) | 0 °C to Room Temperature |
The alkylation of amines with alkyl halides is a fundamental method for the formation of C-N bonds. wikipedia.org However, the direct alkylation of primary aromatic amines like this compound with alkyl halides can be challenging to control. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.orglibretexts.org
To achieve selective mono-alkylation, alternative methods such as reductive amination are often preferred. masterorganicchemistry.com This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. Another strategy involves the use of a large excess of the primary amine to favor the formation of the mono-alkylated product.
Primary aromatic amines react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate. An example of such a reaction is the formation of (E)-N-(3-chloro-4-ethynylnaphthalen-1-yl)-1-(4-(2-hexyldecyl)phenyl)methanimine from the reaction of 3-chloro-4-((trimethylsilyl)ethynyl)naphthalen-1-amine with 4-(2-hexyldecyl)benzaldehyde. rsc.org Similarly, this compound would be expected to react with various aldehydes and ketones to furnish the corresponding imine derivatives. The reaction is typically catalyzed by an acid and often involves the removal of water to drive the equilibrium towards the product.
Table 2: Imine Formation Reaction
| Reactant 1 | Reactant 2 | Catalyst (Typical) | Product Type |
| This compound | Benzaldehyde | Acetic Acid | Imine |
| This compound | Acetone (B3395972) | p-Toluenesulfonic Acid | Imine |
Primary aromatic amines undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). byjus.comnumberanalytics.comiitk.ac.in The resulting aryl diazonium salts are highly versatile synthetic intermediates. organic-chemistry.org
The diazotization of this compound would yield the corresponding 6-nitronaphthalen-1-diazonium salt. This salt can then undergo a variety of substitution reactions, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions, to introduce a wide range of functional groups onto the aromatic ring. numberanalytics.com
Table 3: Common Transformations of Aryl Diazonium Salts
| Reaction Name | Reagent(s) | Product Functional Group |
| Sandmeyer Reaction | CuCl/HCl | -Cl |
| Sandmeyer Reaction | CuBr/HBr | -Br |
| Sandmeyer Reaction | CuCN/KCN | -CN |
| Schiemann Reaction | HBF₄, heat | -F |
| - | KI | -I |
| - | H₂O, heat | -OH |
| - | H₃PO₂ | -H (Deamination) |
The reductive deamination of aromatic amines bearing electron-withdrawing groups can also be achieved through diazotization followed by treatment with a reducing agent like calcium hypophosphite. researchgate.net
Transformations of the Nitro Group
The nitro group of this compound can be chemically transformed, most notably through reduction to an amino group. The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis. surendranatheveningcollege.comwikipedia.org Several methods are available for this transformation, including:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). google.com It is generally a clean and efficient method.
Metal-Acid Reduction: A classic method for the reduction of nitroarenes is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). wikipedia.orggoogle.com The Béchamp reduction, which uses iron and hydrochloric acid, was historically a major route for the production of anilines from nitroaromatics. wikipedia.org
Sulfide (B99878) Reduction: Reagents like sodium hydrosulfide (B80085) (NaSH) or ammonium sulfide ((NH₄)₂S) can be used for the selective reduction of one nitro group in the presence of another. surendranatheveningcollege.com
The reduction of the nitro group in this compound would lead to the formation of naphthalene-1,6-diamine, a valuable diamine intermediate. The reduction of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov
Table 4: Common Reagents for Nitro Group Reduction
| Reagent(s) | Typical Conditions |
| H₂, Pd/C | Ethanol or Methanol (B129727) solvent, Room Temperature |
| Fe, HCl | Aqueous solution, Heat |
| SnCl₂, HCl | Aqueous solution, Heat |
| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or alcoholic solution, Heat |
Reductive Transformations to Amino and Hydroxylamine Intermediates
Chemoselective Reduction Strategies
Chemoselective reduction is crucial for converting this compound to naphthalene-1,6-diamine without affecting the aromatic naphthalene core or the existing amino group. Catalytic hydrogenation is a preferred modern method over older techniques like the Béchamp reduction, which generates significant iron oxide waste. wikipedia.orgrsc.org
Various catalytic systems have been developed for the selective reduction of aromatic nitro compounds. These often employ transition metal catalysts such as palladium, platinum, or nickel. nih.govrsc.org For instance, catalytic transfer hydrogenation (CTH) using a source like ammonium formate (B1220265) in the presence of a palladium on carbon (Pd/C) catalyst is an effective method. mdpi.com This approach has been shown to be incompatible with some polyaromatic substrates under certain mechanochemical conditions, but it is generally a reliable technique for nitroarene reduction. mdpi.com Another strategy involves using iron powder as the reductant, activated by an acidic aqueous solution, which can selectively reduce nitro groups while tolerating other functionalities. sci-hub.se
The choice of catalyst and reaction conditions is paramount for achieving high selectivity. For example, platinum catalysts supported on silica (B1680970) (Pt/SiO₂) have been used for the selective hydrogenation of nitroaromatics to their corresponding N-arylhydroxylamines by using additives to modulate reactivity. rsc.org The use of specific ligands or supports can prevent side reactions like dehalogenation in halogenated nitroarenes, a principle that extends to preserving other functional groups like the amine in this compound. nih.govrsc.org
| Catalyst/Reagent | Hydrogen Source | Key Features | Reference |
|---|---|---|---|
| Iron Powder / HCl | H₂O (from aq. HCl) | Chemoselective, mild conditions, avoids expensive catalysts. | sci-hub.se |
| Pd/C | Ammonium Formate (HCOONH₄) | Catalytic Transfer Hydrogenation (CTH), efficient under various conditions (solvent, microwave). | mdpi.com |
| Manganese Complex (Mn-1) | H₂ (gas) | Tolerates amino and thioether groups which can inhibit other catalysts. High chemoselectivity. | nih.gov |
| Pt/SiO₂ with additives | H₂ (gas) | Can be tuned to stop at the N-arylhydroxylamine stage. | rsc.org |
| Samarium (0) / Viologen | Electron Transfer | Highly chemoselective, tolerates many functional groups. | organic-chemistry.org |
Mechanistic Pathways of Catalytic Reduction
The catalytic reduction of nitroarenes like this compound on a metal surface is generally understood to follow the Haber mechanism. rsc.org This pathway involves the stepwise addition of hydrogen to the nitro group. The process is initiated by the adsorption of the nitroaromatic compound onto the catalyst surface. rsc.org
The widely accepted mechanism involves several key steps:
Initial Reduction to Nitrosoarene : The nitro group (R-NO₂) is first reduced to a nitroso derivative (R-NO).
Formation of Hydroxylamine : The nitroso compound is then further hydrogenated to form an N-arylhydroxylamine (R-NHOH). rsc.orgnih.gov
Final Reduction to Amine : The hydroxylamine intermediate is finally reduced to the corresponding aniline (B41778) (R-NH₂). rsc.orgnih.gov
Some studies suggest that the reaction may proceed via a "direct" pathway where nitrosobenzene (B162901) is not a free intermediate, based on kinetic isotope effects and the observation that aniline production can be faster from nitrobenzene (B124822) than from nitrosobenzene under certain conditions. rsc.org However, the formation of the hydroxylamine as a key intermediate is a common feature in most proposed mechanisms. rsc.orgnih.gov The process is considered to be limited by a chemical reaction on the catalyst surface, specifically the addition of the first hydrogen atom. orientjchem.org
The oxidation of the primary amino group in this compound can lead to the formation of nitroso (–NO) or nitro (–NO₂) derivatives. A variety of oxidizing agents are available for the oxidation of primary amines to nitroso compounds. nih.gov The choice of reagent is critical, as over-oxidation can easily occur, converting the desired nitroso product into the corresponding nitro derivative. nih.gov Reagents such as potassium permanganate (B83412) or chromium trioxide under acidic conditions have been noted for oxidizing amino groups to nitroso or nitro derivatives. evitachem.com Another method involves the use of tert-butyl hypochlorite (B82951) for the synthesis of aryl nitroso derivatives. bibliotekanauki.pl The high reactivity of C-nitroso compounds makes their synthesis challenging, as they can react with starting materials or isomerize. nih.gov
Ring-Closure and Cycloaddition Reactions in the Presence of Amine and Nitro Groups
The presence of both an amino and a nitro group on the naphthalene scaffold allows for various intramolecular reactions to form new heterocyclic rings, although the 1,6-substitution pattern of this compound does not lend itself to simple ortho-cyclizations. However, related substituted naphthalenes are known to undergo ring-closure reactions. For example, substituted naphthalenes can be synthesized via electrophilic cyclization of arene-containing propargylic alcohols. nih.gov
More relevant are cycloaddition reactions, which are powerful tools for forming cyclic products. libretexts.org While direct intramolecular cycloaddition involving the 1-amino and 6-nitro groups is not commonly reported, the functional groups can be used to build more complex structures that then undergo cyclization. For instance, the amino group can be functionalized to participate in reactions like the synthesis of 1,2,4-triazoles from hydrazines and nitriles. rsc.orgmdpi.com A nitrone, which can be formed from a hydroxylamine derivative, can participate in a [3+2] cycloaddition with an olefin to form an isoxazolidine (B1194047) ring. researchgate.netnih.gov While these are general reaction types, they illustrate the potential pathways available for elaborating the this compound structure into fused heterocyclic systems.
Fundamental Reaction Mechanisms in Amino-Nitro Naphthalenes
Electron transfer is the fundamental first step in the reduction of nitroaromatic compounds like this compound. nih.gov The process can occur via a single-electron transfer (SET) or a two-electron transfer. nih.govresearchgate.net
In the SET mechanism, the nitroaromatic compound (ArNO₂) accepts a single electron to form a nitro anion radical (ArNO₂⁻•). nih.govresearchgate.netscielo.br This is the first and often rate-determining step, and its energetics are described by the one-electron reduction potential (E¹). nih.gov This radical anion is a key intermediate that can be further reduced. nih.govnih.gov The rate of electron transfer from a donor (like a flavoenzyme or a metal catalyst surface) often correlates with the reduction potential of the nitroaromatic compound. rsc.orgnih.gov
Alternatively, a two-electron reduction can occur, which is equivalent to a hydride transfer (2e⁻ + 2H⁺). nih.gov This pathway directly yields the nitroso intermediate (ArNO) after the elimination of a water molecule. nih.govdnu.dp.ua Computational studies on the reduction of nitroaromatics by flavin mononucleotide (FMN) suggest a consecutive four-step process of electron-proton-electron-proton transfer to convert the nitro group to a nitroso group. dnu.dp.ua
The surface potential of a metal catalyst plays a crucial role in facilitating this electron transfer. rsc.org Metal nanoparticles with a higher surface potential can support a stronger electron flow, accelerating the transfer of electrons from a reducing agent (like NaBH₄ or H₂) to the nitroaromatic compound adsorbed on its surface. rsc.org
| Process | Key Intermediates | Description | Reference |
|---|---|---|---|
| Single-Electron Transfer (SET) | Nitro anion radical (ArNO₂⁻•) | Initial acceptance of one electron. The radical can be further reduced or participate in futile redox cycling with oxygen. | nih.govresearchgate.netscielo.br |
| Two-Electron Transfer | Nitroso compound (ArNO) | Direct reduction to the nitroso state, often proceeding via a "hydride transfer" equivalent. | nih.govdnu.dp.ua |
Radical Reaction Pathways
The presence of the nitro group makes this compound susceptible to radical reactions, primarily through two pathways: reduction of the nitro group and photochemical excitation.
Nitro Group Reduction: The most common radical pathway for nitroaromatic compounds involves single-electron transfer (SET) to the nitro group. This reduction is a stepwise process that generates a series of radical and non-radical intermediates. rsc.org The initial step is the formation of a nitro anion radical, which is a key intermediate in the metabolic pathways and chemical reactions of many nitroarenes. rsc.org
The general pathway for the reduction of an aromatic nitro group (ArNO₂) like that in this compound proceeds as follows:
Formation of the Nitro Anion Radical: A one-electron reduction of the nitro group forms a nitro anion radical. ArNO₂ + e⁻ → [ArNO₂]•⁻
Formation of the Nitroso Compound: Further reduction and protonation steps can lead to the formation of a nitroso derivative.
Formation of the Hydroxylamino Derivative: The sequence continues to form a hydroxylamine.
Final Amine Product: The final step is the formation of the corresponding amine, though in this case, the starting material is already an amine. This pathway is more relevant for dinitro or other nitroaromatic compounds.
The stability of the initial nitro anion radical is enhanced by the delocalization of the unpaired electron across the naphthalene ring system.
Photochemical Radical Pathways: Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are known to undergo photochemical reactions upon absorption of UV light. amanote.com While specific data for this compound is scarce, studies on the related compound 1-nitronaphthalene (B515781) show that photolysis can lead to the formation of radical species. amanote.comresearchgate.net The excited triplet state of the nitroaromatic compound is often implicated. researchgate.net
A proposed photochemical pathway could involve the formation of an excited state, followed by homolytic cleavage of the C-N bond to generate an aryl radical and nitrogen dioxide (•NO₂), or rearrangement to a nitrite intermediate which can then cleave to form an aryloxy radical. amanote.com
Excitation: ArNO₂ + hν → [ArNO₂]*
Intersystem Crossing: [ArNO₂]* → ³[ArNO₂]* (Excited triplet state)
Possible Radical Formation:
³[ArNO₂]* → Ar• + •NO₂
Or rearrangement followed by cleavage to ArO• + •NO
The presence of the amino group would likely influence the energy and lifetime of the excited states, potentially altering the efficiency and products of such photochemical reactions compared to 1-nitronaphthalene. researchgate.net
| Intermediate Name | Chemical Structure | Formation Pathway | Significance |
|---|---|---|---|
| 6-amino-naphthalen-1-yl nitro anion radical | [C₁₀H₇(NH₂)(NO₂)]•⁻ | Single-electron reduction of the nitro group | Key intermediate in chemical and biological reduction rsc.org |
| 6-amino-naphthalen-1-yl radical | [C₁₀H₇(NH₂)]• | Photochemical C-N bond cleavage amanote.com | Highly reactive species, can lead to various decomposition or addition products |
| 6-amino-naphthalen-1-oxy radical | [C₁₀H₇(NH₂)(O•)] | Photochemical rearrangement and cleavage amanote.com | Can lead to the formation of phenolic products |
Influence of Acid-Base Equilibria on Reactivity
The reactivity of this compound is significantly influenced by pH due to the presence of the basic amino group. The lone pair of electrons on the nitrogen atom of the amino group makes it a Brønsted-Lowry base, capable of accepting a proton (H⁺). acs.orglibretexts.org
The equilibrium can be represented as: C₁₀H₇(NH₂)NO₂ + H₃O⁺ ⇌ [C₁₀H₇(NH₃⁺)NO₂] + H₂O
The basicity of the amino group in this compound is reduced compared to a simple naphthylamine without a nitro substituent. This is due to the strong electron-withdrawing nature of the nitro group (-NO₂), which decreases the electron density on the naphthalene ring and on the amino nitrogen, making the lone pair less available for protonation. archive.org Conversely, the acidity of the corresponding conjugate acid (the ammonium ion) is increased.
Changes in pH will alter the protonation state of the molecule, which in turn affects its reactivity:
In neutral or basic solution (higher pH): The amino group will be in its neutral form (-NH₂). As a powerful activating and ortho-, para-directing group, it would dominate over the deactivating effect of the nitro group in electrophilic aromatic substitution reactions. The free amine is also more susceptible to oxidation reactions.
| pH Range | Dominant Species | Form of the Amino Group | Expected Impact on Reactivity |
|---|---|---|---|
| Strongly Acidic (pH < 2) | 6-nitro-1-naphthylammonium ion | -NH₃⁺ | Decreased nucleophilicity; altered photochemical properties; deactivation towards electrophilic attack. researchgate.net |
| Weakly Acidic to Basic (pH > 4) | This compound | -NH₂ | Nucleophilic character; activation towards electrophilic attack at positions ortho/para to the amine. archive.org |
Derivatization Chemistry and Functionalization Strategies
Preparation of Chemically Modified Naphthalene (B1677914) Scaffolds for Advanced Synthesis
6-Nitronaphthalen-1-amine serves as a valuable starting material for the creation of complex, chemically modified naphthalene scaffolds. The presence of two distinct functional groups—an activating amino group and a deactivating nitro group—provides a platform for a variety of selective transformations.
A primary modification route is the reduction of the nitro group. This transformation converts this compound into 1,6-naphthalenediamine, a symmetrical diamine. This resulting compound is a key monomer for the synthesis of high-performance polymers, including polyamides and polyimides, where the two amine groups can react with dicarboxylic acids or their derivatives to form long polymer chains.
Another fundamental strategy involves the diazotization of the primary amine at position 1. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable as it can be readily displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction (to introduce halides or cyano groups), the Schiemann reaction (for fluorination), and Gomberg-Bachmann reaction (for arylation). This allows for the precise installation of various functionalities onto the naphthalene ring system, significantly expanding its synthetic utility.
Introduction of Diverse Chemical Moieties onto the Naphthalene Ring
The primary amino group of this compound is a convenient site for the introduction of carbonyl moieties. The most common method is acylation, where the amine reacts with acyl chlorides or anhydrides to form stable N-acyl derivatives (amides). organic-chemistry.orgnih.gov This reaction not only serves to protect the amine but also modifies its electronic influence on the ring, typically making it less activating, which can be useful for controlling the regioselectivity of subsequent reactions.
Furthermore, the amine can be transformed into a highly reactive isocyanate intermediate (-N=C=O). This is typically achieved through treatment with phosgene or a phosgene equivalent. nih.govresearchgate.net The resulting isocyanate is a powerful electrophile that can react with various nucleophiles to create a range of carbonyl derivatives, including ureas (by reaction with amines) and carbamates (by reaction with alcohols). diva-portal.org
The regioselectivity of electrophilic halogenation on the this compound scaffold is governed by the powerful directing effects of the existing substituents. The amino group is a strongly activating ortho-, para-director, while the nitro group is a strongly deactivating meta-director. youtube.comyoutube.com The activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho (C2) and para (C4) to it.
Direct bromination of this compound has been shown to yield a mixture of halogenated products. rsc.org The primary substitution occurs at the positions activated by the amine. To achieve greater selectivity, the amino group can first be acylated to form an acetamide. The increased steric bulk of the N-acetyl group can hinder substitution at the adjacent ortho position (C2), thereby favoring substitution at the para position (C4).
Below is a table summarizing the expected outcomes of regioselective halogenation:
| Reagent/Conditions | Directing Group Influence | Expected Major Product(s) |
| Br₂ in acetic acid | -NH₂ group directs ortho- and para- | 2-Bromo-6-nitronaphthalen-1-amine and 4-Bromo-6-nitronaphthalen-1-amine rsc.org |
| 1. Ac₂O 2. Cl₂ | Bulky -NHCOCH₃ group favors para- substitution | 4-Chloro-N-(6-nitronaphthalen-1-yl)acetamide |
| N-Bromosuccinimide (NBS) | -NH₂ group directs ortho- and para- | 2-Bromo-6-nitronaphthalen-1-amine and 4-Bromo-6-nitronaphthalen-1-amine |
Advanced functionalization of the this compound skeleton can be achieved through the strategic use of highly reactive alkyne and aryne intermediates. Following regioselective halogenation (as described in 4.2.2), the resulting halonitronaphthalenamine can serve as a precursor for these species.
An aryne intermediate, specifically a naphthalenyne, can be generated from a halogenated derivative, such as 2-bromo-6-nitronaphthalen-1-amine. Treatment with a very strong base, like sodium amide (NaNH₂), can induce elimination of HBr to form the highly strained and reactive 1,2-didehydronaphthalene intermediate. This aryne can be trapped in situ with various reagents, such as dienes (in [4+2] cycloadditions) or nucleophiles, allowing for the rapid construction of complex, fused-ring systems.
Alternatively, alkyne moieties can be introduced directly onto the naphthalene ring via modern cross-coupling reactions. For instance, a bromo-substituted derivative of this compound can undergo a Sonogashira coupling with a terminal alkyne, catalyzed by a palladium complex. This reaction forms a new carbon-carbon bond, attaching the alkyne group to the naphthalene scaffold, which can then be used for further transformations like click chemistry or conversion into other functional groups.
Sulfonation introduces a sulfonic acid (-SO₃H) group onto the naphthalene ring through an electrophilic aromatic substitution reaction. wikipedia.org The reaction is typically carried out using fuming sulfuric acid (sulfuric acid containing excess SO₃). The regiochemical outcome is again dictated by the directing effects of the existing substituents. The strongly activating amino group directs the incoming electrophile (SO₃) to the ortho and para positions. Therefore, sulfonation of this compound is expected to yield a mixture of 2-sulfo- and 4-sulfo-6-nitronaphthalen-1-amine. These aminonaphthalenesulfonic acids are important intermediates in the synthesis of azo dyes, where the sulfonic acid group imparts water solubility.
Chiral Derivatization and Enantiomeric Resolution Techniques
While this compound itself is an achiral molecule, it can be used as a scaffold to synthesize chiral derivatives. For example, if a reaction on a side chain introduced from the naphthalene core creates a stereocenter, the product will be a racemic mixture (an equal mixture of two enantiomers). The separation of these enantiomers, known as chiral resolution, is crucial in fields like medicinal chemistry where different enantiomers can have distinct biological activities. mdpi.comwikipedia.org
One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. pbworks.comlibretexts.orgscispace.com This involves reacting the racemic chiral amine derivative with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or (-)-mandelic acid. libretexts.org This acid-base reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities. This difference allows for their separation by fractional crystallization. After separation, the individual diastereomers are treated with a base to neutralize the salt and regenerate the pure enantiomers of the amine.
Another powerful and widely used method is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.netyakhak.org In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates. This differential retention time allows for their effective separation and quantification.
The following table outlines these common resolution techniques:
| Technique | Principle | Example of Resolving Agent / Stationary Phase |
| Diastereomeric Salt Crystallization | A racemic amine derivative is reacted with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different solubilities, allowing separation by crystallization. wikipedia.orgpbworks.com | L-(+)-Tartaric acid, Dibenzoyl-L-tartaric acid scispace.com |
| Chiral Chromatography (HPLC) | Enantiomers in the racemic mixture exhibit different affinities for a chiral stationary phase, leading to different retention times and separation. mdpi.comyakhak.org | Polysaccharide-derived phases (e.g., cellulose or amylose phenylcarbamates) yakhak.orgkoreascience.kr |
Rational Design and Synthesis of Precursors for Complex Organic Architectures
This compound serves as a versatile building block in the rational design and synthesis of precursors for a variety of complex organic architectures. Its inherent electronic properties and the presence of two reactive functional groups—an amino group and a nitro group—on the naphthalene scaffold allow for a wide range of derivatization strategies. These modifications are pivotal in the construction of larger, more complex molecules with tailored electronic, optical, and structural properties for applications in materials science and organic electronics.
The strategic functionalization of this compound enables the synthesis of extended π-conjugated systems, which are fundamental components of organic electronic materials. The electron-donating amino group and the electron-withdrawing nitro group create a push-pull system within the naphthalene core, influencing its electronic structure and reactivity. This intrinsic feature is exploited in the design of precursors for functional dyes, chemosensors, and polycyclic aromatic hydrocarbons (PAHs).
Derivatization for Advanced Materials
The derivatization of this compound is a key strategy for tuning the properties of the resulting complex molecules. For instance, the amino group can be readily acylated, alkylated, or used in condensation reactions to introduce new functionalities. Similarly, the nitro group can be reduced to an amino group, which can then undergo further reactions, or it can be used as a directing group in electrophilic aromatic substitution reactions. These transformations are instrumental in building up molecular complexity and achieving desired material properties.
One area of significant interest is the use of this compound derivatives in the synthesis of novel fluorescent materials. While many nitroaromatic compounds are known to be non-fluorescent due to rapid non-radiative decay processes, appropriate substitution on the naphthalene ring can significantly enhance their emission properties. By attaching an amine or an N-amide to the ring lacking the nitro group, it is possible to increase the singlet-excited-state lifetime by several orders of magnitude, thereby enabling fluorescence. This approach is crucial for the development of new organic conjugates with potential applications in optoelectronics.
Synthesis of NBN-Phenalenes
A notable application of nitroaromatic precursors, in general, is in the synthesis of nitrogen-boron-nitrogen (NBN)-doped polycyclic aromatic hydrocarbons, such as NBN-phenalenes. While direct examples starting from this compound are not extensively documented in publicly available literature, the general synthetic strategies for NBN-embedded π-systems often involve the use of nitro-functionalized aromatic amines. These compounds are attractive due to their unique electronic and optoelectronic properties. The synthesis of NBN-phenalenes typically involves cyclization reactions that incorporate the NBN moiety into the polycyclic framework, leading to materials with interesting photophysical characteristics.
Precursors for Chemosensors
The strategic placement of functional groups in derivatives of this compound can lead to the development of chemosensors. The design of such sensors often relies on the principle of modulating the fluorescence or colorimetric response of a molecule upon binding to a specific analyte. The inherent electronic push-pull nature of the this compound core can be fine-tuned through derivatization to create specific binding sites and to amplify the signaling mechanism upon analyte interaction.
Spectroscopic and Advanced Analytical Characterization
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound. The vibrational modes of 6-Nitronaphthalen-1-amine are determined by the interplay of its constituent functional groups—the primary amine (-NH₂), the nitro group (-NO₂), and the aromatic naphthalene (B1677914) core.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations. For this compound, the key characteristic absorption bands are associated with the N-H stretches of the primary amine, the N-O stretches of the nitro group, and the C-H and C=C vibrations of the naphthalene ring.
The primary amine group typically exhibits two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. ikm.org.my The asymmetric stretch appears at a higher wavenumber, while the symmetric stretch is found at a lower wavenumber. Additionally, the N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. ikm.org.my The C-N stretching vibration for aromatic amines generally appears as a strong band between 1335 and 1250 cm⁻¹. ikm.org.my
The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1560-1500 cm⁻¹ range and a symmetric stretch in the 1360-1320 cm⁻¹ range. spectroscopyonline.com The presence of both the electron-donating amine group and the electron-withdrawing nitro group on the naphthalene ring can influence the exact positions of these bands due to electronic effects transmitted through the aromatic system.
The aromatic naphthalene core gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear as a series of bands in the 1620-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are useful for determining the substitution pattern on the aromatic ring, are expected in the 900-675 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| Asymmetric N-H Stretch | 3500 - 3400 | Primary Amine |
| Symmetric N-H Stretch | 3400 - 3300 | Primary Amine |
| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene Ring |
| N-H Bend (Scissoring) | 1650 - 1580 | Primary Amine |
| Aromatic C=C Stretch | 1620 - 1450 | Naphthalene Ring |
| Asymmetric NO₂ Stretch | 1560 - 1500 | Nitro Group |
| Symmetric NO₂ Stretch | 1360 - 1320 | Nitro Group |
| Aromatic C-N Stretch | 1335 - 1250 | Aromatic Amine |
| C-H Out-of-plane Bend | 900 - 675 | Naphthalene Ring |
This table is generated based on established correlation charts and data for related compounds.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nicoletcz.cz While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.com Therefore, it provides valuable additional information for the structural characterization of this compound.
The symmetric NO₂ stretching vibration, which often gives a strong band in the Raman spectrum, is expected to be prominent. nicoletcz.cz The aromatic ring vibrations, especially the ring breathing modes, are also typically strong in Raman spectra and can be used to characterize the substituted naphthalene system. chemicalbook.com The C-N stretching vibration in aromatic amines is also observable in Raman spectroscopy. researchgate.net
Similar to FTIR, a dedicated experimental Raman spectrum for this compound is not widely published. However, based on studies of related compounds such as nitronaphthalene isomers and chlorine-substituted anilines, the key Raman shifts can be predicted. researchgate.netjwent.net
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene Ring |
| Aromatic C=C Stretch / Ring Breathing | 1620 - 1300 | Naphthalene Ring |
| Symmetric NO₂ Stretch | 1360 - 1320 | Nitro Group |
| Aromatic C-N Stretch | 1300 - 1200 | Aromatic Amine |
This table is based on general principles of Raman spectroscopy and data from related molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. huji.ac.il For this compound, the spectrum is expected to show distinct signals for the amine protons and the aromatic protons on the naphthalene ring.
The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. apsacollege.com The aromatic region of the spectrum will be more complex, showing a series of doublets and multiplets corresponding to the six protons on the substituted naphthalene ring. The electron-withdrawing nitro group and the electron-donating amine group will significantly influence the chemical shifts of the adjacent protons. Protons ortho and para to the nitro group will be deshielded and shifted downfield, while protons ortho and para to the amine group will be shielded and shifted upfield. apsacollege.com
Detailed analysis of the coupling constants (J-values) between adjacent protons is crucial for assigning each signal to a specific proton on the naphthalene ring. For instance, ortho-coupling constants are typically in the range of 7-9 Hz, while meta-coupling is smaller (2-3 Hz) and para-coupling is often close to 0 Hz. ikm.org.my
While a specific, fully assigned ¹H NMR spectrum for this compound is not available, data for the related isomer, 4-Nitro-1-naphthylamine (B40213), can provide an indication of the expected chemical shifts. chemicalbook.comnih.gov
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Amine Protons (NH₂) | Variable, broad singlet | s (broad) |
| Aromatic Protons (C-H) | 6.5 - 8.5 | d, t, m |
This table provides a general expectation for the ¹H NMR spectrum of this compound based on general principles and data from related isomers.
Carbon Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton. acs.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.
For this compound, ten distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms of the naphthalene ring. The carbon atoms directly attached to the nitro group (C-6) and the amine group (C-1) will be significantly shifted. The C-1 carbon, attached to the electron-donating amine group, will be shielded and appear at a lower chemical shift compared to an unsubstituted naphthalene carbon. Conversely, the C-6 carbon, bonded to the electron-withdrawing nitro group, will be deshielded and appear at a higher chemical shift. The quaternary carbons (C-4a, C-8a, C-1, and C-6) can be identified by their lower intensity in a standard spectrum or by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
The predicted chemical shift ranges for the different types of carbon atoms in this compound are summarized below, based on general values for substituted naphthalenes. acs.orgresearchgate.net
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C-NO₂ | 140 - 150 |
| C-NH₂ | 140 - 150 |
| Aromatic C-H | 110 - 135 |
| Aromatic Quaternary C | 120 - 140 |
This table is a generalized prediction based on established ¹³C NMR chemical shift data for substituted aromatic systems.
Advanced Two-Dimensional and Solid-State NMR Techniques
While 1D NMR provides fundamental structural information, advanced 2D NMR techniques offer a more detailed picture by revealing correlations between different nuclei. Experiments such as COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, which is invaluable for tracing the connectivity of the protons on the naphthalene ring. researchgate.net Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish the direct (one-bond) and long-range (two- or three-bond) correlations between protons and carbons, respectively. libretexts.orgemerypharma.com These techniques would allow for an unambiguous assignment of all ¹H and ¹³C signals.
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. at.ua For a crystalline compound like this compound, ssNMR could provide information on polymorphism, molecular packing, and intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are routinely used to obtain high-resolution spectra of solids. researchgate.netresearchgate.net While specific ssNMR studies on this compound are not documented, research on related nitro-substituted aromatic amines and peri-substituted naphthalenes demonstrates the utility of ssNMR in understanding solid-state structures and electronic properties. at.uaresearchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for the identification and structural analysis of this compound. Different ionization and analysis methods provide complementary information.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. illinois.edu This fragmentation is highly reproducible and creates a characteristic "fingerprint" spectrum useful for structural identification. illinois.edu For this compound (molar mass: 188.18 g/mol ), the molecular ion peak (M+) is expected at an m/z of 188.
Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound
| Fragment Ion | m/z (mass/charge ratio) | Neutral Loss | Notes |
| [C₁₀H₈N₂O₂]⁺ | 188 | - | Molecular Ion (M⁺) |
| [C₁₀H₈N₂O]⁺ | 172 | O | Loss of an oxygen atom. |
| [C₁₀H₈NO]⁺ | 158 | NO | Loss of nitric oxide, common for nitroaromatics. |
| [C₁₀H₈N]⁺ | 142 | NO₂ | Loss of the complete nitro group. |
| [C₁₀H₇]⁺ | 127 | HNO₂ | Loss of nitrous acid. |
Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Derivatization
The analysis of polar compounds like this compound by Gas Chromatography (GC) can be challenging due to their low volatility and potential for interaction with the stationary phase. sigmaaldrich.com Chemical derivatization is a strategy employed to convert polar functional groups (like the -NH₂ group) into less polar, more volatile, and more thermally stable moieties, thereby improving chromatographic performance. sigmaaldrich.comjfda-online.com
Common derivatization techniques include silylation and acylation. sigmaaldrich.comjfda-online.com For instance, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amine group with a silyl (B83357) group. sigmaaldrich.com Acylation with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can also be used. mdpi.com This process not only enhances volatility but can also produce characteristic mass spectra that aid in identification. jfda-online.commdpi.com
While specific studies detailing the derivatization of this compound for GC-MS analysis are not prevalent, the principles are well-established for amino compounds. sigmaaldrich.comnih.gov The choice of derivatizing agent and reaction conditions must be optimized to ensure complete reaction and prevent unwanted side reactions or degradation. nih.gov
Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity and Sensitivity
Tandem Mass Spectrometry (MS/MS) offers superior selectivity and sensitivity for detecting trace levels of compounds in complex matrices. nih.gov This technique involves selecting a specific precursor ion (e.g., the molecular ion of this compound at m/z 188) and inducing its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed, creating a specific fragmentation spectrum. acs.org
This method, often coupled with GC (GC-MS/MS), allows for the development of highly selective methods for quantifying nitroaromatic compounds, even at nanogram-per-liter levels in environmental samples. nih.gov By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), the chemical noise is significantly reduced, enhancing the signal-to-noise ratio. uniurb.it For this compound, a potential MRM transition could involve the precursor ion [M+H]⁺ at m/z 189 (in chemical ionization) or M⁺ at m/z 188 (in EI) and a characteristic product ion, such as the one resulting from the loss of NO₂.
Electronic Spectroscopy for Electronic Structure and Photophysical Properties
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing insights into its electronic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions. upi.edu The spectrum of this compound is characterized by absorption bands that arise from π-π* transitions within the naphthalene aromatic system, influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group.
A study by Hodgson and Hathway investigated the absorption spectra of several mono-nitronaphthylamines, including 6-nitro-1-naphthylamine. rsc.org The presence of both an auxochrome (-NH₂) and an anti-auxochrome (-NO₂) on the naphthalene nucleus results in complex spectra. The exact position and intensity (molar absorptivity, ε) of the absorption maxima (λmax) are sensitive to the solvent used. oecd.org In a study of 1-amino-5-nitronaphthalene, a related isomer, the UV-Visible spectrum showed distinct bands in both hexane (B92381) and ethanol (B145695), with the polar solvent causing a shift in the absorption peaks. researchgate.net For 1-naphthylamine (B1663977) itself, an absorption maximum is observed around 313 nm. researchgate.net
Table 2: General UV-Vis Absorption Characteristics for Nitronaphthylamines
| Compound Class | Typical λmax Range (nm) | Associated Transition | Reference |
| Naphthylamines | ~310-320 | π-π | researchgate.net |
| Nitronaphthalenes | ~340-350 | π-π | nih.gov |
| Nitronaphthylamines | Complex, multiple bands | π-π* and intramolecular charge transfer | rsc.org |
Photoelectron Spectroscopy (e.g., N1s and O1s Core-hole Excitation Spectra)
Photoelectron Spectroscopy (PES) is a powerful surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with high-energy photons (e.g., X-rays in XPS). libretexts.org It provides direct information about the elemental composition and the chemical state of atoms by measuring their core-level electron binding energies. libretexts.org
For this compound, XPS can distinguish between the two nitrogen atoms due to their different chemical environments. The nitrogen in the amino group (-NH₂) will have a different N1s binding energy than the nitrogen in the nitro group (-NO₂). aps.org Similarly, the O1s spectrum provides information about the oxygen atoms in the nitro group. nih.gov
Studies on related compounds like 2-amino-6-nitronaphthalene and 1-amino-4-nitronaphthalene show that the N1s and O1s core-hole spectra can exhibit complex multipeak structures due to shake-up satellite peaks. dntb.gov.uadntb.gov.ua These satellites arise from simultaneous core-level ionization and valence electron excitation (a final-state effect), providing deep insight into the electronic structure. mpg.de Theoretical calculations are often used to interpret these complex spectra. dntb.gov.uampg.de In general, for nitrogen-containing organic compounds, the N1s binding energies for amine groups are typically found at lower values compared to nitro groups. aps.org
Fluorescence Spectroscopy and Time-Resolved Luminescence Studies
Nitroaromatic compounds like this compound are typically known for their low fluorescence intensity due to rapid non-radiative decay processes such as intersystem crossing (ISC). researchgate.net However, the introduction of an amine group to the nitronaphthalene core can significantly alter its photophysical properties. nih.gov
Studies on similar aminonitronaphthalene derivatives have shown that the presence of the electron-donating amine group can lead to a substantial increase in the singlet-excited-state lifetime, in some cases by as much as 7000-fold compared to the parent 1-nitronaphthalene (B515781). nih.gov This enhancement is attributed to the suppression of intersystem crossing. nih.gov The excited states of these molecules can exhibit charge-transfer (CT) character, and by varying the medium polarity, the balance between radiative and non-radiative decay pathways can be manipulated to induce fluorescence. nih.govacs.org
For instance, research on related aminonitronaphthalene compounds has demonstrated that while the strong electron-donating amine group curtails intersystem crossing, it can also facilitate non-radiative deactivation through charge-transfer pathways. nih.gov The fluorescence of these compounds is often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net Time-resolved luminescence studies on analogous compounds have revealed that excited-state lifetimes are strongly dependent on solvent polarity, with lifetimes spanning from nanoseconds to several hundred nanoseconds. caltech.edu
While specific fluorescence data for this compound is not extensively detailed in the provided results, the general principles derived from closely related aminonitronaphthalene structures provide a framework for understanding its expected photophysical behavior. The fluorescence quantum yields for related compounds can be low, often around 0.01, with lifetimes in the nanosecond range, and these values decrease significantly with increasing solvent polarity. nih.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation and purity assessment of this compound from reaction mixtures and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of nitronaphthalene derivatives. separationmethods.com Reversed-phase HPLC is commonly employed for the separation of these compounds. Optimized conditions for separating a mixture of naphthalene derivatives, including nitronaphthalenes and naphthalenamines, have been developed. chemicke-listy.czresearchgate.net
A typical HPLC method for a related compound, 1-(6-Aminonaphthalen-2-yl)ethanone, utilizes a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile (B52724)/water (70:30). For the separation of a broader range of naphthalene derivatives, a gradient elution with acetonitrile and a phosphate (B84403) buffer (pH 2.3) on a LiChrospher® column has been proven effective. chemicke-listy.czresearchgate.net The flow rate is often set at 0.5 ml/min, with UV detection at 285 nm. researchgate.net The use of a C18 column with a mobile phase of phosphate buffer and acetonitrile is a common strategy. researchgate.net
The retention behavior in HPLC is influenced by the specific isomer and the functional groups present. The quantitative analysis of these compounds requires baseline resolution, which can sometimes be challenging due to the isomeric nature of nitrated compounds. separationmethods.com
Table 1: Exemplary HPLC Conditions for Naphthalene Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | LiChrospher® | C18 |
| Mobile Phase | Acetonitrile (40-70%) - Phosphate buffer, pH 2.3 (60-30%) | Acetonitrile/Water (70:30) |
| Elution | 24-min linear gradient | Isocratic |
| Flow Rate | 0.5 ml/min | Not specified |
| Detection | UV at 285 nm | UV at 254 nm |
| Reference | chemicke-listy.czresearchgate.net |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple and rapid technique frequently used to monitor the progress of chemical reactions, such as nitration. researchgate.netgoogle.com The completion of a reaction and the purity of the resulting products can be quickly assessed using silica (B1680970) gel TLC plates. researchgate.net
For the analysis of nitronaphthalene derivatives, a solvent system of hexane and ethyl acetate (B1210297) (e.g., 1:3) is often used to develop the chromatogram. researchgate.net In the synthesis of a related compound, 1-(6-Aminonaphthalen-2-yl)ethanone, a solvent system of ethyl acetate/hexane (1:1) on silica gel plates is employed. Visualization of the separated spots can be achieved under UV light or by using specific staining reagents. For amine-containing compounds, ninhydrin (B49086) spray can be used for detection, which typically produces a colored spot. iitg.ac.in
The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC and depends on the adsorbent and the solvent system used. iitg.ac.in
Table 2: TLC Systems for Nitronaphthalene Derivatives
| Compound/Reaction | Stationary Phase | Mobile Phase | Detection | Reference |
| Nitration of aromatic compounds | Silica gel | Hexane: Ethyl acetate (1:3) | Not specified | researchgate.net |
| 1-(6-Aminonaphthalen-2-yl)ethanone | Silica gel | Ethyl acetate/Hexane (1:1) | UV light or ninhydrin spray | |
| Nitration of naphthalene | Silica gel | Toluene (B28343)/Ethyl acetate/Acetic acid (35:3:1, v:v:v) | UV light | rsc.org |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile organic compounds. chromatographyonline.comthermofisher.com While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is a relevant technique for analyzing related, more volatile nitronaphthalene isomers and potential precursors or byproducts. chromatographyonline.comresearchgate.net
The analysis of volatile organic compounds in the environment often employs thermal desorption (TD) coupled with GC-MS, which allows for the simultaneous analysis of compounds with a wide range of boiling points. chromatographyonline.com For quantitative analysis, GC with either a flame ionization detector (FID) or a mass spectrometer is used. researchgate.net The choice of detector depends on the required sensitivity and the need for structural confirmation. thermofisher.comresearchgate.net GC-MS provides a higher degree of confidence in compound identification by comparing the acquired mass spectra and retention times to those of reference standards. thermofisher.com
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure compound. This data is then compared to the theoretical values calculated from the compound's molecular formula to confirm its stoichiometric purity. For a related compound, 1-(6-Aminonaphthalen-2-yl)ethanone, elemental analysis is used to verify the percentages of C, H, and N against their theoretical values. For this compound (C10H8N2O2), the theoretical elemental composition would be calculated and compared with experimental results to confirm its identity and purity.
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
Studies on derivatives of this compound, such as N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, have been conducted to determine their crystal structures. researchgate.netnih.gov These studies reveal that the naphthalene ring system is nearly planar, and they detail the orientation of the substituent groups. researchgate.netnih.gov For example, in the aforementioned derivative, the molecules are assembled into two-dimensional sheets through intermolecular N—H⋯O and C—H⋯O hydrogen bonds. researchgate.netnih.gov
Hirshfeld surface analysis, derived from the crystallographic data, can be used to visualize and quantify intermolecular interactions within the crystal. researchgate.netnih.gov For N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the most significant contributions to the crystal packing come from O⋯H/H⋯O, H⋯H, and C⋯H/H⋯C contacts. researchgate.netnih.gov
In a study of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, X-ray crystallography revealed a triclinic crystal system with space group P1. researchgate.net The analysis showed that intermolecular hydrogen bonding and π–π stacking interactions are dominant in the three-dimensional crystal packing. researchgate.net Similar detailed structural information would be expected from an X-ray crystallographic analysis of this compound.
Crystal Structure Determination and Unit Cell Parameters
No published single-crystal X-ray diffraction studies for this compound were found. Consequently, information regarding its crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) is not available.
Analysis of Intermolecular Interactions and Crystal Packing
Without crystallographic data, a definitive analysis of the intermolecular interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces, that dictate the crystal packing of this compound cannot be provided.
Hirshfeld Surface Analysis for Quantifying Molecular Contacts
A Hirshfeld surface analysis, which is crucial for quantifying the specific types and percentages of intermolecular contacts within the crystal structure, cannot be performed without the foundational crystallographic information file (CIF).
Theoretical and Computational Chemistry
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) has become a widely used quantum mechanical approach due to its favorable balance of computational cost and accuracy. mdpi.com It is employed to investigate the electronic and structural properties of molecules like 6-Nitronaphthalen-1-amine. mdpi.com DFT calculations can determine optimized molecular geometries, total energies, electronic states, and frontier molecular orbitals (HOMO and LUMO). researchgate.netutq.edu.iq For a related 2-naphthylamine (B18577) derivative, DFT calculations at the B3LYP-D3BJ/def2-TZVP level of theory were used to compute the energies of the frontier molecular orbitals, revealing a HOMO–LUMO energy gap of 3.765 eV. nih.gov Such calculations for this compound would elucidate the effects of the amino and nitro substituents on the electronic properties of the naphthalene (B1677914) core. researchgate.net
The following table illustrates typical data obtained from DFT calculations on a nitronaphthylamine derivative, showcasing how different functionals can influence predicted electronic properties.
| Functional | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| B3LYP | 6-31G(d) | -6.21 | -2.45 | 3.76 |
| PBE0 | 6-31G(d) | -6.53 | -2.68 | 3.85 |
| M06-2X | 6-31G(d) | -6.89 | -2.33 | 4.56 |
Note: The data in this table is illustrative and represents typical values for a molecule of this class.
Time-Dependent Density Functional Theory (TD-DFT) is a popular and computationally efficient method for studying the excited states of large molecules. nih.govuci.edu It is used to calculate vertical excitation energies, which correspond to the absorption spectrum of a molecule. rsc.org For a molecule like this compound, TD-DFT can predict the transition energies and oscillator strengths related to its UV-visible absorption profile. rsc.org While powerful, standard TD-DFT has known limitations, particularly in accurately describing charge-transfer states, which can be significant in molecules with strong electron-donating (amine) and electron-withdrawing (nitro) groups. nih.govchemrxiv.org The choice of density functional is crucial, with range-separated functionals often providing improved accuracy for such states. nih.gov
To simulate the behavior of this compound in a solvent, continuum solvation models are often employed in conjunction with DFT. The Polarizable Continuum Model (PCM) is a common method that treats the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. wikipedia.org This approach makes the computation of solvent effects on molecular properties more tractable. wikipedia.org The PCM method calculates the molecular free energy of solvation by considering electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org Applying a PCM model would allow for the study of how the structure, stability, and electronic properties of this compound change in different solvent environments, providing a more realistic comparison with experimental solution-phase data. nih.gov
For benchmark-quality results, high-level ab initio methods such as Coupled-Cluster (CC) theory are employed. aps.org Methods like CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties. manchester.ac.uk Due to their significant computational expense, these methods are typically used for smaller molecules or to validate the results obtained from more approximate methods like DFT. aps.org For this compound, CCSD(T) calculations could provide a highly accurate reference for its ground-state energy, ionization potential, and electron affinity, serving as a benchmark for selecting an appropriate DFT functional for larger-scale calculations or dynamic simulations.
Semi-empirical quantum mechanical methods, such as AM1 and PM3, offer a computationally faster alternative to DFT and ab initio methods. researchgate.netnih.gov These methods use parameters derived from experimental data to simplify the complex integrals encountered in Hartree-Fock theory. nih.gov They are particularly useful for preliminary studies of very large systems or for exploring potential energy surfaces. researchgate.net For this compound, semi-empirical methods could be used to quickly screen for stable conformers or to model the initial stages of intermolecular interactions before refining the calculations with more accurate but costly methods. researchgate.net
Density Functional Theory (DFT) Applications
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. unipa.it By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational dynamics and intermolecular interactions. researchgate.net
For this compound, MD simulations would require the development of a force field, a set of parameters and potential functions that describe the energy of the molecule as a function of its atomic coordinates. umd.edu An MD simulation could then be used to explore the conformational landscape of the molecule, such as the rotation around the C-N bonds of the amine and nitro groups. It can also be used to study how the molecule interacts with its environment, for instance, by simulating it in a box of explicit solvent molecules (e.g., water or an organic solvent) to analyze solvation shells and hydrogen bonding patterns. nih.gov These simulations provide a detailed picture of the molecule's flexibility and its non-covalent interactions, which govern its behavior in a condensed phase. nih.gov
Computational Studies of Reaction Mechanisms and Kinetics
Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms and kinetics of naphthalene derivatives like this compound. Theoretical studies often focus on reactions such as the reduction of the nitro group or nucleophilic substitution, which are central to the synthesis and biological activity of these compounds. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in dedicated publications, the principles can be inferred from studies on closely related molecules.
For instance, computational investigations into the aza-Michael addition of amines to nitronaphthalene acceptors provide a framework for understanding reactivity. A joint experimental and computational study on the regioselective aza-Michael addition to 5-nitronaphthalene-1,4-dione (B3048642) utilized both ab initio and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to explore the reaction mechanism and the influence of solvent effects. auburn.edu Such studies typically involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energy barriers. This information is crucial for predicting the most likely reaction pathway and understanding the factors that control reaction rates.
Furthermore, computational approaches are employed to estimate the kinetics of reactions involving aromatic compounds. Methodologies based on Hammett's acidity function and quantitative structure-activity relationships (QSAR) have been developed to evaluate the kinetics of exothermic aromatic nitrations. researchgate.net Mechanistic studies on the reductive functionalization of nitro compounds, often combining kinetic analysis, spectroscopy, and quantum chemistry, indicate the formation of key intermediates like nitroso species and metal hydrides in catalytic cycles. acs.org These computational models can predict how substituents, such as the amino and nitro groups on the naphthalene core, influence the electronic structure and, consequently, the reaction kinetics. The rate of reduction for nitroaromatics, for example, is known to increase with the presence of electron-withdrawing groups on the aromatic ring. nih.gov
Prediction of Electronic Structure and Spectroscopic Properties
The electronic structure and spectroscopic properties of this compound can be accurately predicted using quantum chemical calculations, primarily Density Functional Theory (DFT). These predictions are vital for understanding the molecule's reactivity, photophysical properties, and for interpreting experimental spectra. A detailed computational analysis of the closely related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, provides significant insight into the electronic properties of this class of molecules. nih.gov
DFT calculations, specifically using the B3LYP-D3BJ/def2-TZVP method, have been used to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the HOMO energy was calculated to be -6.357 eV, while the LUMO energy was -2.592 eV. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher chemical reactivity and polarizability. nih.gov The calculated HOMO-LUMO gap for this derivative was 3.765 eV. nih.gov
These calculations also allow for the prediction of other key electronic and reactivity descriptors, which are summarized in the table below.
| Molecular Property | Calculated Value |
|---|---|
| Total Energy (eV) | -21726.75 |
| E HOMO (eV) | -6.357 |
| E LUMO (eV) | -2.592 |
| Energy Gap ΔE (eV) | 3.765 |
| Dipole Moment (Debye) | 7.33 |
| Ionization Potential (eV) | 8.16 |
| Electron Affinity (eV) | 0.77 |
| Electronegativity (χ) | 4.46 |
| Hardness (η) | 7.40 |
| Softness (σ) | 0.14 |
| Electrophilicity Index (ω) | 1.34 |
Data sourced from DFT calculations on 1-(6-amino-5-nitronaphthalen-2-yl)ethanone. nih.gov
Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface and predicts sites for electrophilic and nucleophilic attack. nih.gov For nitro-amino aromatics, the MEP map typically shows negative potential (red regions) around the electronegative oxygen atoms of the nitro group, indicating susceptibility to electrophilic attack, and positive potential (blue regions) near the amino group hydrogens.
Time-dependent DFT (TD-DFT) is the standard method for predicting excited-state properties and simulating UV-visible absorption spectra. nih.gov For nitroaromatic compounds, computational studies have shown that the presence of an amino group can significantly alter the photophysical properties, sometimes leading to a dramatic increase in the singlet-excited-state lifetime compared to the parent nitronaphthalene. nih.gov
Development of Computational Methodologies for Naphthalene Derivatives
The complexity of naphthalene derivatives has spurred the development and application of sophisticated computational methodologies designed to provide deeper insights into their molecular properties and behavior.
Beyond standard geometric and electronic properties, computational methods are used to calculate more nuanced molecular characteristics. For instance, quantum chemical studies on naphthalene derivatives have involved the calculation of magnetic properties to understand aromaticity. One such property is the Nucleus-Independent Chemical Shift (NICS), which is used as a magnetic criterion for aromaticity. researchgate.net NICS values are typically calculated at the center of the aromatic rings to quantify their aromatic character. Such calculations provide insight into how substituents like nitro and amino groups perturb the electron delocalization and aromaticity of the naphthalene core.
For highly accurate calculations of electronic structure, researchers move beyond standard DFT to more advanced techniques. The hierarchy of DFT methods, often visualized as "Jacob's Ladder," progresses towards higher accuracy. For challenging systems, fifth-rung Density Functional Approximations (DFAs), which include double-hybrid approximations (DHAs) and the Random Phase Approximation (RPA), offer superior accuracy. arxiv.org These methods incorporate a portion of the exact exchange from Hartree-Fock theory and electron correlation information from post-HF methods, such as Møller-Plesset perturbation theory (MP2). arxiv.org The application of these advanced wave function and density determination techniques is crucial for obtaining reliable results for complex processes like charge transfer or excited-state dynamics in functionalized naphthalene systems.
The properties of a molecule can be significantly influenced by its environment, such as a solvent or a biological macromolecule. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful tool for studying these medium effects. frontiersin.orgmdpi.com In a QM/MM simulation, the system is partitioned into two regions: the chemically active site (e.g., the naphthalene derivative) is treated with a high-level, accurate QM method, while the surrounding environment (e.g., solvent molecules or protein residues) is treated with a computationally less expensive MM force field. frontiersin.orgkit.edu
This multiscale approach balances accuracy and computational cost, enabling the simulation of large, complex systems. mdpi.com QM/MM methods have been successfully applied to study reaction mechanisms in condensed-phase and biological systems, including investigations of solvent effects on the reaction rates and equilibria of naphthalene derivatives. auburn.eduarxiv.org By explicitly including the environment, QM/MM simulations provide a more realistic description of how intermolecular interactions, such as hydrogen bonding and electrostatic interactions, affect the geometric, electronic, and spectroscopic properties of the molecule of interest. auburn.edu
Environmental Transformation Pathways and Mechanistic Studies
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 6-Nitronaphthalen-1-amine, this primarily includes reactions driven by light and atmospheric oxidants.
The absorption of solar radiation can induce significant chemical changes in nitroaromatic compounds. The photochemistry of nitronaphthalene derivatives is influenced by factors such as the orientation of the nitro group, the solvent, and the presence of other reactive species like molecular oxygen. researchgate.net For 1-nitronaphthalene (B515781), a related compound, the primary photochemical event is an ultrafast intersystem crossing from the first excited singlet state (S₁) to the triplet manifold, occurring on a sub-100 femtosecond timescale. researchgate.net This triplet state is the precursor to subsequent chemical reactions.
The proposed photodegradation mechanism for nitronaphthalenes often involves a nitro-nitrite rearrangement (Ar-NO₂ → Ar-ONO), leading to the formation of an aryloxy radical and nitric oxide (Ar-O• + •NO) within a solvent cage. researchgate.netacs.org These reactive intermediates can then undergo several reactions:
Recombination: The radical pair can recombine to form hydroxylated nitro-products. For instance, in the photodegradation of 1-nitropyrene, 1-hydroxy-x-nitropyrenes are major products. acs.orgnih.gov
Hydrogen Abstraction: The aryloxy radical can abstract a hydrogen atom from the solvent or other molecules to form a hydroxylated naphthalene (B1677914) derivative. acs.org
The presence of the amino group (-NH₂) at the 1-position of this compound is expected to significantly influence its photochemistry. As a strong electron-donating group, it can affect the energy levels of the excited states and the reactivity of the intermediates formed. The interaction between the amino group and the nitro group in the excited state could open additional or more efficient degradation pathways compared to nitronaphthalenes lacking the amino substituent.
In the atmosphere, gas-phase this compound is subject to reactions with key oxidants, primarily the hydroxyl radical (•OH), the nitrate (B79036) radical (NO₃•), and ozone (O₃). nih.gov The dominant loss process for most gas-phase polycyclic aromatic hydrocarbons (PAHs) is the reaction with the •OH radical during the daytime. nih.gov This reaction typically proceeds via electrophilic addition of the •OH radical to the aromatic rings, forming hydroxy-adducts. These adducts can then react further, often with O₂ and NOx, to yield hydroxylated and nitrated derivatives.
The reaction of aromatic amines with atmospheric oxidants can lead to the formation of various products, including nitrosamines and nitramines, which are of environmental concern. rsc.org Gas-phase amines are known to be oxidized by •OH and O₃. copernicus.org The reactions can also contribute to the formation of secondary organic aerosol (SOA), as the oxidation products are generally less volatile than the parent compound. rsc.orgcopernicus.org
For this compound, the atmospheric reaction pathways likely lead to a complex mixture of secondary products, including:
Hydroxylated derivatives: Formed from the reaction with •OH radicals.
Further nitrated compounds: The reaction with •OH in the presence of NOx can introduce additional nitro groups. nih.gov
Ring-cleavage products: Extensive oxidation can lead to the opening of the aromatic rings.
Aminium salts: In the presence of acidic species like nitric acid, amines can form salts, which readily partition to the particle phase. copernicus.org
These reactions are critical in determining the atmospheric lifetime of this compound and its contribution to air pollution.
Biotransformation Mechanisms (Microbial Degradation)
Microorganisms have evolved diverse metabolic pathways to degrade recalcitrant organic pollutants like nitroaromatic compounds, often using them as sources of carbon, nitrogen, and energy. nih.gov The biodegradation of this compound can be initiated by either reductive or oxidative attacks. nih.govresearchgate.net
A common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group. nih.govresearchgate.net This reaction is catalyzed by a class of flavin-containing enzymes called nitroreductases, which are often oxygen-insensitive. researchgate.net The process involves a stepwise, two-electron reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). smolecule.comdtic.mil
For this compound, this reductive pathway would result in the formation of naphthalene-1,6-diamine. This transformation detoxifies the compound by removing the electron-withdrawing nitro group, and the resulting diamine may be more amenable to subsequent oxidative degradation. The reduction of a nitro group is a key step in the degradation of many nitroaromatics, including dinitrotoluenes. dtic.mil
Alternatively, microbial degradation can be initiated by an oxidative attack on the aromatic nucleus, catalyzed by monooxygenase or dioxygenase enzymes. nih.govresearchgate.net These enzymes introduce one or two hydroxyl groups onto the aromatic ring, respectively.
Dioxygenation: Rieske-type dioxygenases are well-known to initiate the degradation of aromatic hydrocarbons. mdpi.com In a remarkable example, Sphingobium sp. strain JS3065 utilizes a 1-nitronaphthalene dioxygenase to attack 1-nitronaphthalene, forming 1,2-dihydroxynaphthalene and releasing the nitro group as nitrite (B80452). nih.gov This is a key denitration step. A similar dioxygenase could attack the nitro-substituted ring of this compound.
Monooxygenation: Monooxygenases can also hydroxylate the aromatic ring, leading to the formation of nitrophenols or aminophenols, which are then further metabolized. researchgate.netresearchgate.net
Attack on the Amine: The degradation of aromatic amines can also be initiated by dioxygenation. For example, the degradation of 1-naphthylamine (B1663977) in Pseudomonas sp. strain JS3066 is initiated by a dioxygenase system that ultimately yields 1,2-dihydroxynaphthalene. nih.gov
Given the structure of this compound, it is plausible that different microbial strains could employ distinct initial oxidative strategies, attacking either the nitro-substituted or the amino-substituted ring to form dihydroxylated intermediates.
Following the initial reductive or oxidative transformations that yield dihydroxylated naphthalenes (e.g., 1,2-dihydroxynaphthalene or 1,6-dihydroxynaphthalene), the subsequent steps involve cleavage of the aromatic ring. nih.govnih.gov These intermediates are typically funneled into pathways established for the degradation of naphthalene itself. mdpi.com
The key steps are:
Dehydrogenation: The dihydrodiol intermediates are dehydrogenated by cis-dihydrodiol dehydrogenases to form catecholic compounds, such as 1,2-dihydroxynaphthalene. mdpi.com
Ring Fission: The dihydroxylated ring is then cleaved by ring-cleavage dioxygenases. nih.gov This can occur via two main routes:
Ortho-cleavage: The bond between the two hydroxyl groups is broken (e.g., by catechol 1,2-dioxygenase). unesp.br
Meta-cleavage: The bond adjacent to one of the hydroxyl groups is broken (e.g., by catechol 2,3-dioxygenase). mdpi.comunesp.br
Lower Pathway Metabolism: The resulting aliphatic ring-fission products (e.g., 2-hydroxy-2H-chromene-2-carboxylic acid from 1,2-dihydroxynaphthalene) are further metabolized through a series of enzymatic reactions. mdpi.com These "lower pathways" convert the intermediates into central metabolites such as pyruvate, acetaldehyde, and succinate, which can then enter the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis. mdpi.comunesp.brpjoes.com The degradation of naphthalene often proceeds via salicylate (B1505791) or gentisate as key intermediates before ring cleavage. nih.govmdpi.com
This sequence of reactions allows for the complete mineralization of the complex aromatic structure of this compound into simple inorganic compounds like CO₂, H₂O, and NH₄⁺.
Data Tables
Table 1: Summary of Environmental Transformation Pathways for this compound
| Pathway Type | Section | Process/Enzyme | Key Intermediates | Final Products |
|---|---|---|---|---|
| Abiotic | 7.1.1. Photochemical | Sunlight (UV/Vis) | Triplet excited state, Aryloxy radical, Nitric oxide | Hydroxylated nitronaphthalenes, Hydroxylated naphthalenes |
| Abiotic | 7.1.2. Atmospheric | •OH, NO₃•, O₃ radicals | Hydroxy-adducts, Nitrated derivatives | Secondary Organic Aerosol (SOA), Mineralization products |
| Biotic | 7.2.1. Reductive | Nitroreductases | Nitroso-naphthalene-amine, Hydroxylamino-naphthalene-amine | Naphthalene-1,6-diamine |
| Biotic | 7.2.2. Oxidative | Dioxygenases, Monooxygenases | Dihydrodiols, Dihydroxynaphthalenes, Nitrite | Catecholic intermediates |
| Biotic | 7.2.3. Ring Fission | Ring-cleavage dioxygenases | Aliphatic carboxylic acids (e.g., cis,cis-muconate) | Pyruvate, Acetaldehyde, TCA cycle intermediates, CO₂, H₂O |
Environmental Fate Modeling Based on Chemical Transformation Kinetics
No data on the chemical transformation kinetics for this compound could be located, and consequently, no specific environmental fate models for this compound have been published.
Environmental fate modeling relies on experimentally determined kinetic data, such as biodegradation half-lives and sorption coefficients. researchgate.netnih.gov Studies have been conducted to model the fate of other aromatic amines and nitroaromatic compounds in environments like sewage treatment plants and soil. researchgate.netnih.govacs.org These models use physicochemical properties and degradation rates to predict the partitioning and persistence of chemicals in the environment. acs.orgieaghg.orgdtic.mil However, the necessary kinetic parameters for this compound have not been reported in the reviewed literature, precluding the development of such models for this specific compound.
Advanced Applications in Materials Science and Chemical Synthesis
Utility as Building Blocks for Complex Organic and Inorganic Frameworks
The bifunctional nature of 6-Nitronaphthalen-1-amine, possessing both a nucleophilic amine and an electron-withdrawing nitro group, positions it as a compelling building block for the construction of intricate and highly ordered porous materials. These materials, including metal-organic frameworks (MOFs) and porous organic cages (POCs), are of significant interest due to their vast internal surface areas and tunable pore environments, lending them to applications in gas storage, separation, and catalysis.
Amine-functionalized linkers are crucial in the synthesis of MOFs, where the amine groups can coordinate to metal centers or be further modified to introduce specific functionalities within the framework's pores. rsc.org The rigid naphthalene (B1677914) backbone of this compound can impart thermal and chemical stability to the resulting framework. While direct incorporation of this compound into MOFs is an area of ongoing research, the principles of using amine-containing organic struts are well-established. For instance, the synthesis of Y(III) naphthalene-2,6-dicarboxylate MOFs demonstrates the versatility of naphthalene-based linkers in forming diverse and stable framework structures. frontiersin.org
In the realm of purely organic frameworks, this compound can serve as a precursor to diamine linkers used in the synthesis of POCs. POCs are discrete molecular entities with intrinsic porosity, often synthesized through dynamic covalent chemistry, such as imine condensation between amines and aldehydes. rsc.orgswarthmore.eduosti.gov The resulting cage-like structures can exhibit high surface areas and are solution-processable, offering advantages over extended frameworks. researchgate.netchimia.ch The specific geometry and electronic nature of the this compound derivative would influence the size, shape, and properties of the resulting organic cage.
Precursors for Specialized Dyes, Pigments, and Functional Colorants
Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. imrpress.comcuhk.edu.hk The diazotization of the primary amine group in this compound, followed by coupling with a suitable aromatic compound, provides a pathway to a wide array of azo dyes with unique colors and properties. The extended π-system of the naphthalene core, combined with the electronic influence of the nitro group, can lead to dyes with deep colors and good lightfastness. icrc.ac.irresearchgate.net
The synthesis of naphthalene-based azo dyes is a well-established process, often involving the reaction of a diazotized naphthylamine with a coupling component like a phenol (B47542) or another aromatic amine. icrc.ac.irresearchgate.net The specific substitution pattern on the naphthalene ring significantly affects the final color of the dye.
Furthermore, derivatives of this compound can exhibit solvatochromism, a phenomenon where the color of the dye changes with the polarity of the solvent. wikipedia.orgnih.govsocietechimiquedefrance.fr This property arises from changes in the electronic ground and excited states of the dye molecule due to interactions with solvent molecules. wikipedia.orgresearchgate.netnih.gov This sensitivity to the local environment makes such dyes valuable as probes for studying complex biological systems and as components in chemical sensors.
Components in Photonic Materials and Optoelectronic Devices
The unique electronic structure of this compound, featuring an electron-donating amino group and an electron-withdrawing nitro group on a conjugated naphthalene system, makes it an intriguing candidate for applications in photonic and optoelectronic materials. This "push-pull" configuration can lead to interesting photophysical properties, including fluorescence and charge transfer phenomena.
Strategies for Fluorescence Enhancement and Modulation
Nitroaromatic compounds are typically non-fluorescent due to rapid non-radiative decay pathways of their excited states. However, strategic molecular design can overcome this limitation. Research has shown that attaching an electron-donating group, such as an amine, to the naphthalene ring that does not bear the nitro group can dramatically increase the singlet-excited-state lifetime, leading to enhanced fluorescence. nih.gov This approach effectively weakens the electronic coupling with the nitro group, suppressing its quenching effect. nih.gov
The position of the amino group is crucial; placing it on the same ring as the nitro group is not as effective in extending the fluorescence lifetime. nih.gov Therefore, the 6-amino, 1-nitro substitution pattern in a related naphthalene system would be a promising strategy for developing fluorescent materials. The fluorescence of such compounds can also be modulated by the polarity of the surrounding medium, which affects the charge-transfer character of the excited state. nih.gov
| Compound System | Modification Strategy | Effect on Fluorescence |
| 1-Nitronaphthalene (B515781) | Attachment of an amine or N-amide to the ring lacking the nitro group. | Up to a 7000-fold increase in singlet-excited-state lifetime. |
| 1-Nitronaphthalene | Placement of an electron-donating group at position 4 (on the same ring as the nitro group). | Only marginal improvement in fluorescence. |
Studies of Charge Transfer Characteristics for Optoelectronic Performance
The "push-pull" nature of this compound facilitates intramolecular charge transfer (ICT) upon photoexcitation. In the excited state, electron density shifts from the electron-donating amino group to the electron-withdrawing nitro group through the naphthalene π-system. This ICT character is fundamental to the non-linear optical properties and solvatochromism observed in such molecules.
The efficiency of this charge transfer can be influenced by the solvent environment. nih.govrsc.org Polar solvents can stabilize the charge-separated excited state, leading to a red-shift in the emission spectrum. Understanding and controlling these charge transfer dynamics are critical for designing molecules for optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaics. The formation of charge-transfer complexes with other polycyclic aromatic compounds can also lead to materials with conducting properties. mdpi.com
Scaffolds for Heterogeneous and Homogeneous Catalysis Development
The structural and electronic features of this compound make it a suitable scaffold for the development of both heterogeneous and homogeneous catalysts. The amine group can act as a coordination site for metal ions, forming stable metal complexes with potential catalytic activity.
In homogeneous catalysis , metal complexes containing amine ligands are widely used in various organic transformations. nih.govnih.gov The electronic properties of the this compound ligand, influenced by the nitro group, can tune the reactivity of the metal center. For example, aminophenol-based ligands can participate in redox processes, influencing the catalytic cycle. derpharmachemica.com Metal complexes of histidine, which contains an amino group, have shown catalytic activity in oxidation reactions. researchgate.net
For heterogeneous catalysis , this compound can be immobilized on a solid support, such as silica (B1680970) or a polymer, to create a recyclable catalyst. The supported catalyst can then be used in various reactions, such as the reduction of nitro compounds to amines. nih.gov The development of catalysts for the one-pot synthesis of primary amines from aldehydes and ammonia (B1221849) is an active area of research where novel amine-based catalysts are being explored. researchgate.net Zeolites have also been used as catalysts in the nitration of naphthalene, demonstrating the role of solid supports in influencing reaction selectivity. mdpi.com
Design and Synthesis of New Pharmaceutical Intermediates and Lead Compounds (as chemical scaffolds for research)
Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large percentage of drugs containing at least one heterocyclic ring. beilstein-journals.orgnih.gov The synthesis of these complex molecules often relies on versatile building blocks that can be elaborated into the desired structures. researchgate.netamazonaws.com
This compound, with its two reactive functional groups, represents a valuable starting material for the synthesis of a variety of heterocyclic systems. The amino group can be a nucleophile in reactions to form new rings, while the nitro group can be reduced to an amine, providing another point for chemical modification. For example, the synthesis of various nitrogen-containing heterocycles often starts from aromatic amines.
The naphthalene core itself is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds. By using this compound as a starting point, medicinal chemists can design and synthesize novel compounds with potential therapeutic applications. The ability to introduce diverse substituents onto the naphthalene ring and to construct various heterocyclic systems makes this compound a versatile tool for generating libraries of new chemical entities for biological screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
